5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound belonging to the benzimidazole family. This compound features a benzimidazole core with an acetyl and dimethyl substitution, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The structural formula of this compound can be represented as C_12H_12N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is classified as a benzimidazole derivative. Benzimidazoles are known for their diverse biological activities, including antibacterial and antifungal properties. This classification highlights its potential for drug development and therapeutic applications.
The synthesis of 5-acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,2-phenylenediamine with urea under controlled heating conditions. The process typically requires heating the mixture at around 180 °C to facilitate the formation of the benzimidazole ring structure.
The synthesis often employs a one-pot method that streamlines the reaction steps. For instance, one study describes a straightforward nitration reaction using potassium nitrate and sulfuric acid to introduce nitro groups into related benzimidazole compounds . This method enhances efficiency by minimizing the number of purification steps required post-synthesis.
The molecular structure of 5-acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one consists of a fused bicyclic system featuring a five-membered imidazole ring and a six-membered benzene ring. The acetyl group is attached at the 5-position while two methyl groups are located at the 1-position of the imidazole ring.
Key structural data includes:
5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one can participate in various chemical reactions due to its functional groups. Common reactions include:
The compound's reactivity can be enhanced by altering reaction conditions such as temperature and solvent choice. For example, reactions conducted under microwave irradiation can improve yields and reduce reaction times significantly compared to conventional methods .
The mechanism of action for compounds like 5-acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one often involves interaction with biological targets at the molecular level. These interactions may include:
Studies have indicated that derivatives of benzimidazoles exhibit significant antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways .
The physical properties of 5-acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one include:
Chemical properties include:
5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has several scientific uses:
Research continues to explore its potential in other therapeutic areas due to its favorable pharmacological profiles observed in preliminary studies .
Benzimidazol-2-one derivatives represent a critical subclass of benzimidazole-based heterocycles, characterized by a fused bicyclic system comprising a benzene ring conjugated to a 2-ketoimidazole moiety. Among these, 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (Chemical Formula: C₁₁H₁₂N₂O₂; CAS: 64826-44-4; Systematic Name: 5-Acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one) exemplifies a structurally optimized scaffold with multifaceted scientific relevance [1] [4]. This compound features N-methylation at positions 1 and 3, which enhances metabolic stability, and an acetyl group at C-5 that serves as a versatile handle for further chemical derivatization. Its crystalline solid state and defined molecular architecture (monoisotopic mass: 204.089878 Da) facilitate precise structure-activity relationship (SAR) studies [4] [7]. Benzimidazol-2-ones occupy a unique niche in medicinal chemistry due to their balanced physiochemical properties—including moderate lipophilicity (LogP ≈ 1.8), hydrogen-bonding capacity, and bioavailability—enabling interactions with diverse biological targets [3] [5].
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ |
Average Molecular Mass | 204.229 g/mol |
Monoisotopic Mass | 204.089878 Da |
CAS Registry Number | 64826-44-4 |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N(C)C(=O)N2C |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
The benzimidazole core is a privileged scaffold in heterocyclic chemistry due to its capacity to mimic purine nucleotides, facilitating targeted interactions with biological macromolecules such as DNA, enzymes, and receptors [8]. This bioisosterism underpins its presence in >20 clinically approved drugs spanning antiparasitics (albendazole), antivirals (maribavir), and anticancer agents (selumetinib) [6]. The specific structural attributes of 5-acetyl-1,3-dimethylbenzimidazol-2-one confer distinct advantages:
Position | Substituent | Effect on Pharmacological Profile |
---|---|---|
1,3 | Methyl (-CH₃) | ↑ Lipophilicity; ↑ Metabolic stability; ↓ Tautomerism |
5 | Acetyl (-COCH₃) | ↑ Electrophilicity; ↑ Hydrogen-bonding capacity |
4-7 | Variable (H here) | Modulates target selectivity and potency |
Quantum mechanical analyses reveal that the carbonyl group at C2 adopts a polarized configuration (partial positive charge on carbon), enhancing its hydrogen-bond-accepting strength relative to imidazole analogs. This polarization, combined with the electron-withdrawing acetyl group at C5, creates an electronic gradient across the ring system that favors interactions with cationic or dipole-rich biological targets [3] [8]. Such precise tunability makes benzimidazol-2-ones indispensable templates in rational drug design.
The synthetic exploration of benzimidazol-2-ones has evolved through three paradigm shifts, reflecting broader trends in organic methodology:
Early Condensation Approaches (Pre-2000): Initial routes relied on condensation of o-phenylenediamines (OPD) with carbonyl sources under harsh acidic conditions (e.g., HCl, acetic acid). For 5-acetyl derivatives, this required pre-functionalized OPDs bearing acetyl groups—a limitation due to poor regioselectivity and moderate yields (typically 45–65%) [5] [6].
Catalytic Era (2000–2020): The advent of transition-metal catalysis revolutionized benzimidazol-2-one synthesis. Key advances included:
Step 1: Selective N-methylation of OPD → 1,2-diamino-4-methylbenzene Step 2: Friedel-Crafts acylation at C5 → 4-methyl-3-nitroacetanilide derivative Step 3: Catalytic cyclization (e.g., CuZnAlO₄, H₂O, 25°C, 2h)
This evolution underscores a trajectory toward atom economy, renewable solvents, and energy efficiency—principles now integral to preparing derivatives like 5-acetyl-1,3-dimethyl variants [4] [9]. Commercial availability of this compound (e.g., A2BChem Catalog: AG82443) further attests to its synthetic accessibility [7].
Table 3: Evolution of Synthetic Strategies for 5-Acetylbenzimidazol-2-ones
Era | Method | Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Pre-2000 | Acid-catalyzed condensation | HCl/AcOH, reflux, 12h | 45–65% | Low regioselectivity |
2000–2020 | Pd/Cu-catalyzed cyclization | Toluene, 110°C, 3h | 70–85% | Heavy metal contamination |
2020–Present | CuZnAlO₄ nanocatalysis | H₂O, 25°C, 2h | 78–93% | Scalability challenges |
Table 4: Compounds Mentioned in the Article
Compound Name | Molecular Formula |
---|---|
5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C₁₁H₁₂N₂O₂ |
Albendazole | C₁₂H₁₅N₃O₂S |
Selumetinib | C₁₇H₁₅BrClFN₄O₃ |
Omeprazole | C₁₇H₁₉N₃O₃S |
5-Allylaminomethyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | C₁₃H₁₇N₃O |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8